
Thalidomide-O-acetamido-PEG2-propargyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalidomide-O-acetamido-PEG2-propargyl is a synthesized compound that incorporates a thalidomide-based cereblon ligand, a polyethylene glycol (PEG) linker, and a propargyl group. This compound is primarily used in the development of proteolysis-targeting chimeras (PROTACs) and other research applications. It is known for its ability to undergo click chemistry reactions, making it a valuable tool in chemical biology and medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-O-acetamido-PEG2-propargyl involves several steps:
Thalidomide Activation: Thalidomide is first activated by reacting with a suitable reagent to introduce a functional group that can be further modified.
PEG Linker Attachment: A PEG linker is then attached to the activated thalidomide. This step often involves the use of coupling reagents and catalysts to facilitate the reaction.
Propargyl Group Introduction: Finally, the propargyl group is introduced to the PEG-linked thalidomide through a substitution reaction. .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high purity and yield. The compound is usually produced in reagent grade for research purposes .
化学反应分析
Types of Reactions
Thalidomide-O-acetamido-PEG2-propargyl undergoes several types of chemical reactions:
Click Chemistry: The compound contains an alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups.
Substitution Reactions: The propargyl group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazoles.
Bases: Used in substitution reactions to deprotonate nucleophiles and promote the reaction.
Major Products
The major products formed from these reactions are typically conjugates of this compound with other molecules, such as proteins or small molecules, through the formation of triazole linkages .
科学研究应用
Thalidomide-O-acetamido-PEG2-propargyl has a wide range of scientific research applications:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules and conjugates.
Biology: Employed in the development of PROTACs for targeted protein degradation.
Medicine: Investigated for its potential in drug delivery systems and therapeutic applications.
Industry: Utilized in the production of functional coatings and nanomaterials.
作用机制
The mechanism of action of Thalidomide-O-acetamido-PEG2-propargyl involves its ability to bind to cereblon, a protein that plays a role in the ubiquitin-proteasome system. By binding to cereblon, the compound can recruit target proteins for degradation through the formation of PROTACs. This process involves the ubiquitination of the target protein, leading to its subsequent degradation by the proteasome .
相似化合物的比较
Similar Compounds
Thalidomide-O-PEG2-propargyl: Similar structure but lacks the acetamido group.
Thalidomide-O-PEG4-propargyl: Contains a longer PEG linker.
Uniqueness
Thalidomide-O-acetamido-PEG2-propargyl is unique due to the presence of the acetamido group, which can provide additional sites for chemical modification and enhance its versatility in research applications .
属性
分子式 |
C22H23N3O8 |
|---|---|
分子量 |
457.4 g/mol |
IUPAC 名称 |
2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxy-N-[2-(2-prop-2-ynoxyethoxy)ethyl]acetamide |
InChI |
InChI=1S/C22H23N3O8/c1-2-9-31-11-12-32-10-8-23-18(27)13-33-16-5-3-4-14-19(16)22(30)25(21(14)29)15-6-7-17(26)24-20(15)28/h1,3-5,15H,6-13H2,(H,23,27)(H,24,26,28) |
InChI 键 |
XBQJQCALGXGWEG-UHFFFAOYSA-N |
规范 SMILES |
C#CCOCCOCCNC(=O)COC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


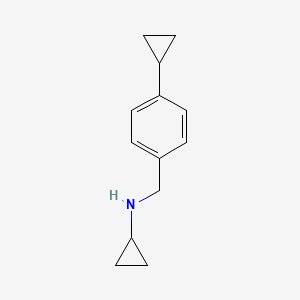

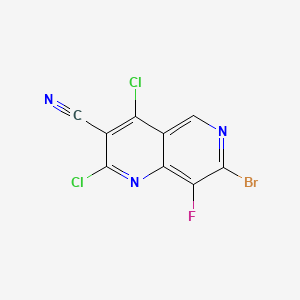


![methyl 2-[2-(2-methoxy-2-oxoethoxy)-N-(2-methoxy-2-oxoethyl)anilino]acetate](/img/structure/B14770054.png)
![(2R,3R,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-2-(6-chloro-9H-purin-9-yl)-3-methyloxolan-3-yl benzoate](/img/structure/B14770057.png)

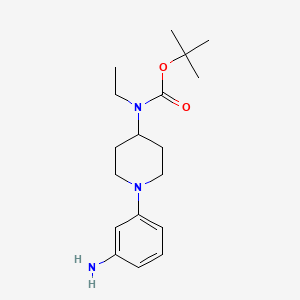
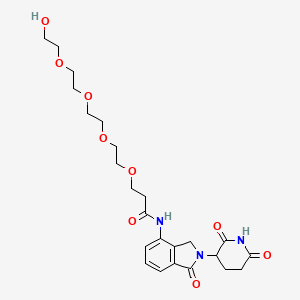
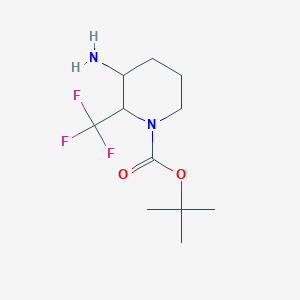
![2,6-bis[(4R)-5,5-dibutyl-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridine](/img/structure/B14770087.png)
![trimethyl-[[(5S)-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate](/img/structure/B14770094.png)

